(5-Nitrofuran-2-yl)methanethiol chemical properties and stability profile
(5-Nitrofuran-2-yl)methanethiol chemical properties and stability profile
The Dual-Reactive Architecture of (5-Nitrofuran-2-yl)methanethiol: Chemical Properties, Stability Profile, and Analytical Methodologies
Executive Summary
(5-Nitrofuran-2-yl)methanethiol (CAS: 1823064-87-4) represents a highly specialized molecular architecture that merges a redox-active 5-nitrofuran moiety with a highly nucleophilic methanethiol group[1]. In drug development and biochemical research, nitrofurans are classically deployed as prodrugs that require enzymatic activation to exert antimicrobial or cytotoxic effects[2]. However, the addition of a terminal thiol group introduces a competing axis of reactivity. As a Senior Application Scientist, I approach this molecule not as a static chemical, but as a dynamic system. Understanding its stability profile requires untangling the competitive kinetics between thiol oxidation and nitro-group reduction. This guide provides a deep-dive into its physicochemical behavior, degradation pathways, and the self-validating protocols required to accurately study it.
Physicochemical Properties & The Structural Dichotomy
The reactivity of (5-Nitrofuran-2-yl)methanethiol is dictated by its structural dichotomy. The electron-withdrawing nitro group renders the furan ring electron-deficient, making it an excellent electron acceptor for nitroreductase enzymes[3]. Conversely, the methanethiol (-CH2SH) group is electron-rich, highly nucleophilic, and prone to rapid hydrogen abstraction[4].
Table 1: Physicochemical and Predicted Stability Metrics
| Property | Value / Description | Analytical Consequence |
| IUPAC Name | (5-nitrofuran-2-yl)methanethiol | N/A |
| CAS Number | 1823064-87-4[1] | N/A |
| Molecular Weight | 159.16 g/mol | Requires high-resolution MS for metabolite tracking. |
| Formula | C5H5NO3S | N/A |
| Primary Reactive Sites | C5-Nitro (reduction), C2-Methanethiol (oxidation) | Assays must isolate oxidative vs. reductive pathways. |
| Photostability | Low (Furan ring cleavage)[5] | All handling must be performed under amber lighting. |
| Oxidative Stability | Low (Rapid dimerization)[6] | Requires strict anaerobic conditions or chelating agents. |
Mechanistic Degradation Pathways
To develop robust formulations or assays involving this compound, researchers must account for three primary degradation vectors:
A. Oxidative Instability (The Thiol Sink)
Drawing structural parallels from furfuryl mercaptan (a well-characterized furan-thiol), the methanethiol group is highly susceptible to auto-oxidation. In the presence of ambient oxygen and trace transition metals (Fenton-type conditions), the thiol undergoes rapid hydrogen abstraction to form a thiyl radical, which subsequently dimerizes[4][6]. For (5-nitrofuran-2-yl)methanethiol, this results in the formation of bis((5-nitrofuran-2-yl)methyl) disulfide . If this oxidation is not controlled during biological assays, the apparent "loss of parent compound" will be falsely attributed to enzymatic metabolism rather than simple chemical oxidation.
B. Enzymatic Reduction (The Nitrofuran Warhead)
In biological matrices, the 5-nitrofuran moiety is targeted by bacterial flavoproteins, specifically Type I oxygen-insensitive nitroreductases (e.g., NfsA and NfsB in E. coli)[3][7]. These enzymes catalyze a stepwise reduction of the nitro group into highly reactive nitroso and hydroxylamino intermediates[2]. These electrophilic species act as "molecular projectiles," covalently binding to bacterial DNA and ribosomal proteins, which is the core mechanism of nitrofuran antimicrobial activity[7].
C. Photolytic Degradation
Nitrofurans possess a highly conjugated system that absorbs strongly in the UV and visible spectrum. Exposure to sunlight or standard laboratory lighting induces photo-isomerization and subsequent hydrolytic cleavage of the furan ring[5].
Caption: Divergent degradation pathways of (5-Nitrofuran-2-yl)methanethiol via oxidation and enzymatic reduction.
Self-Validating Experimental Methodologies
Standard biochemical assays often utilize reducing agents (like DTT or β -mercaptoethanol) to preserve enzyme function. Do not use these with (5-Nitrofuran-2-yl)methanethiol. They will immediately undergo thiol-disulfide exchange with the analyte or artificially reduce the nitro group. The following protocols are engineered to isolate specific degradation pathways while utilizing orthogonal validation to ensure mass balance.
Protocol 1: Accelerated Oxidative Stability and Disulfide Mapping
This protocol isolates the thiol's susceptibility to oxidation using a controlled Fenton system[6], utilizing Ellman's reagent for orthogonal validation.
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Sample Preparation: Prepare a 1 mM stock of the analyte in 50 mM phosphate buffer (pH 7.4).
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Causality: Physiological pH is required, but amine-based buffers (e.g., Tris) must be avoided as they can form Schiff bases if the furan ring undergoes oxidative opening.
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Stress Initiation: Induce a Fenton-type reaction by adding 10 µM FeSO 4 and 100 µM H 2 O 2 .
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Causality: This mimics physiological oxidative stress and standardizes the generation of hydroxyl radicals to accelerate thiyl radical formation[6].
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Kinetic Sampling: Incubate at 37°C in the dark. Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.
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Quenching & Derivatization: Immediately quench aliquots into a solution containing 5 mM EDTA and 100 µM DTNB (Ellman's reagent).
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Causality: EDTA chelates the iron, instantly halting the Fenton reaction. DTNB reacts exclusively with remaining free thiols to form TNB (absorbing at 412 nm). This prevents auto-oxidation during the queue for LC-MS/MS.
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Orthogonal Analysis: Read absorbance at 412 nm to quantify remaining free thiol, and run LC-MS/MS to quantify the formation of the bis-disulfide dimer.
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Self-Validation: The loss of free thiol (UV-Vis) must stoichiometrically match the appearance of the disulfide (LC-MS/MS). A mismatch indicates uncharacterized polymerization.
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Protocol 2: Anaerobic Nitroreductase Activation Assay
To study the nitrofuran "warhead" without interference from thiol oxidation, the assay must be conducted under strict anaerobic conditions[7].
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Deoxygenation: Degas 50 mM potassium phosphate buffer (pH 7.0) with ultra-pure nitrogen for 30 minutes. Transfer all materials to an anaerobic glove box.
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Causality: Type II nitroreductases are oxygen-sensitive. Even with Type I enzymes (NfsA), ambient O 2 will futilely cycle the nitro-anion radical back to the parent compound, generating superoxide instead of the target hydroxylamine[3].
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Enzyme Reconstitution: Reconstitute purified E. coli NfsA (1 µg/mL) and add 100 µM of the analyte.
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Reaction Initiation: Add 1 mM NADPH to initiate the reduction.
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Causality: NfsA is an NADPH-dependent flavoprotein; it acts via a ping-pong bi-bi mechanism requiring the electron donor[3].
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Quenching: At specific time points, quench the reaction with cold acetonitrile (1:1 v/v).
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Causality: Instantly precipitates the enzyme, freezing the kinetic profile without introducing chemical quenchers that might react with the hydroxylamino intermediate.
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Analysis: Centrifuge at 14,000 x g and analyze the supernatant via LC-MS/MS.
Caption: Self-validating workflow for orthogonal stability profiling and mass balance verification.
References
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Khamari, B. et al. "Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales". National Center for Biotechnology Information (PMC). Available at: [Link]
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Le, et al. "Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance". PLOS Pathogens. Available at:[Link]
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"Stability of Nitrofuran Derivatives to Cysteine, Gastro-intestinal Contents and Light". J-Stage. Available at:[Link]
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"Novel 5-Nitrofuran-Activating Reductase in Escherichia coli". Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
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"Reactivity and stability of selected flavor compounds". National Center for Biotechnology Information (PMC). Available at:[Link]
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"Degradation of the Coffee Flavor Compound Furfuryl Mercaptan in Model Fenton-type Reaction Systems". ResearchGate. Available at:[Link]
Sources
- 1. (5-nitrofuran-2-yl)methanethiol | 1823064-87-4 [sigmaaldrich.com]
- 2. journals.plos.org [journals.plos.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Nitrofuran Derivatives to Cysteine, Gastro-intestinal Contents and Light [jstage.jst.go.jp]
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- 7. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
